molecular formula C8H8FN5 B6176788 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1933577-72-0

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No.: B6176788
CAS No.: 1933577-72-0
M. Wt: 193.2
InChI Key:
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Description

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-6-methylpyrimidine-4-amine with 1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the arrest of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in medicinal chemistry research .

Properties

CAS No.

1933577-72-0

Molecular Formula

C8H8FN5

Molecular Weight

193.2

Purity

0

Origin of Product

United States

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